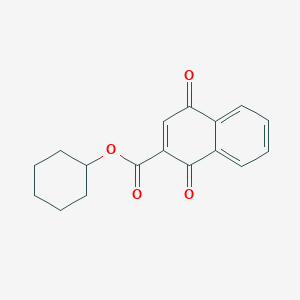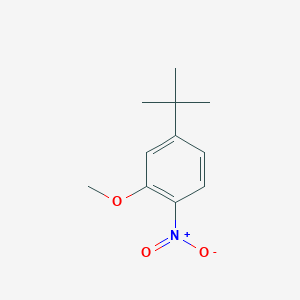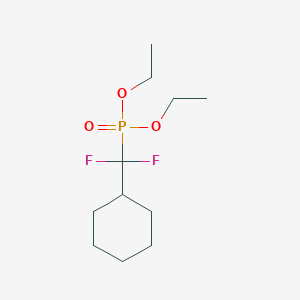
3-Methoxyundeca-2,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxyundeca-2,4-dienoic acid is an organic compound with the molecular formula C12H20O3 It is a conjugated diene with a methoxy group attached to the third carbon and a carboxylic acid group at the end of the chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyundeca-2,4-dienoic acid can be achieved through various methods. One common approach involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). This reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening by readdition of the methylthiolate anion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxyundeca-2,4-dienoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The double bonds in the diene system can be reduced to single bonds using hydrogenation reactions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as halides (e.g., NaI) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-hydroxyundeca-2,4-dienoic acid or 3-oxo-undeca-2,4-dienoic acid.
Reduction: Formation of 3-methoxyundecanoic acid.
Substitution: Formation of 3-halogenated undeca-2,4-dienoic acids.
Applications De Recherche Scientifique
3-Methoxyundeca-2,4-dienoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and functional materials.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methoxyundeca-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on nuclear receptors such as retinoic acid receptors, influencing gene expression and cellular processes. The methoxy group and the conjugated diene system play crucial roles in its binding affinity and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Undecadienoic acid: Lacks the methoxy group, making it less reactive in certain chemical reactions.
3-Methoxy-2,4-hexadienoic acid: Shorter carbon chain, affecting its physical and chemical properties.
3-Methoxy-2,4-pentadienoic acid: Even shorter chain, with different reactivity and applications.
Uniqueness
3-Methoxyundeca-2,4-dienoic acid is unique due to its longer carbon chain and the presence of both a methoxy group and a conjugated diene system. This combination of features makes it a versatile compound for various chemical transformations and applications .
Propriétés
Numéro CAS |
143724-88-3 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
3-methoxyundeca-2,4-dienoic acid |
InChI |
InChI=1S/C12H20O3/c1-3-4-5-6-7-8-9-11(15-2)10-12(13)14/h8-10H,3-7H2,1-2H3,(H,13,14) |
Clé InChI |
UBEILURWEKBGLJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CC(=CC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine](/img/structure/B12557521.png)

![Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate](/img/structure/B12557524.png)




![3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene](/img/structure/B12557552.png)
![Bicyclo[7.4.4]heptadecane](/img/structure/B12557563.png)


![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine](/img/structure/B12557573.png)

